Comparative Enzyme Inhibition: Pop-IN-1 (Ki 9 nM) vs. POP-IN-2 (Ki 6 nM) from the Same Boronic Ester Series
Pop-IN-1 (Compound 12h) demonstrates potent inhibition of prolyl oligopeptidase (POP) with a dissociation constant (Ki) of 0.009 μM (9 nM) [1]. This places it among the low nanomolar covalent inhibitors derived from the 2020 Plescia et al. study. For direct comparison within its immediate structural analog series, POP-IN-2 (Compound 7k) exhibits a Ki of 6 nM . While both are highly potent, the 1.5-fold difference in affinity allows researchers to select the appropriate tool compound based on specific experimental requirements or SAR analysis.
| Evidence Dimension | Prolyl oligopeptidase (POP) inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.009 μM (9 nM) |
| Comparator Or Baseline | POP-IN-2 (Compound 7k): Ki = 6 nM |
| Quantified Difference | Pop-IN-1 has 1.5-fold lower affinity (9 nM vs 6 nM) compared to POP-IN-2. |
| Conditions | In vitro enzymatic assay measuring inhibition of recombinant POP. |
Why This Matters
This quantifies Pop-IN-1's position within the boronic ester series, enabling precise potency-based selection between closely related tool compounds from the same study.
- [1] Plescia J, Dufresne C, Janmamode N, Wahba AS, Mittermaier AK, Moitessier N. Discovery of covalent prolyl oligopeptidase boronic ester inhibitors. Eur J Med Chem. 2020 Jan 1;185:111783. View Source
